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Compound of Interest

Compound Name: 2-Vinyl-5,6,7,8-tetrahydroquinoline

Cat. No.: B8603545

An In-depth Technical Guide to 2-Vinyl-5,6,7,8-
tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2-Vinyl-5,6,7,8-tetrahydroquinoline is not readily
available in the published literature. This guide has been constructed based on established
chemical principles and extrapolated data from the parent compound, 5,6,7,8-
tetrahydroquinoline, and analogous vinyl-substituted heterocycles. The experimental protocols
and data presented herein are hypothetical and should be treated as such.

Introduction

2-Vinyl-5,6,7,8-tetrahydroquinoline is a heterocyclic compound of interest in medicinal
chemistry and materials science. Its structure, featuring a reactive vinyl group appended to the
privileged tetrahydroquinoline scaffold, suggests potential applications as a versatile synthetic
intermediate for the development of novel therapeutic agents and functional polymers. The
tetrahydroquinoline core is a common motif in numerous biologically active natural products
and pharmaceuticals, exhibiting a wide range of activities.[1][2] The addition of a vinyl group
provides a handle for further chemical modifications, such as polymerization, click chemistry,
and various addition reactions, making it a valuable building block for creating diverse chemical
libraries.
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Physicochemical Properties (Predicted)

The following table summarizes the predicted physical and chemical properties of 2-Vinyl-
5,6,7,8-tetrahydroquinoline. These values are estimations based on the known properties of
5,6,7,8-tetrahydroquinoline and the expected influence of the vinyl substituent.[3][4][5][6]

Property Predicted Value

Molecular Formula Ci1Hi3N

Molecular Weight 159.23 g/mol

Appearance Colorless to pale yellow liquid
Boiling Point ~240-250 °C

Density ~1.05 g/cm?3

Soluble in most organic solvents (e.g., ethanol,

Solubility chloroform, ethyl acetate). Slightly soluble in
water.
pKa (of the conjugate acid) ~5.0-6.0

Chemical Reactivity

The chemical reactivity of 2-Vinyl-5,6,7,8-tetrahydroquinoline is dictated by the interplay of
the electron-rich aromatic system, the basic nitrogen atom, and the reactive vinyl group.

o N-Alkylation and N-Acylation: The lone pair of electrons on the nitrogen atom makes it
nucleophilic and susceptible to reactions with electrophiles such as alkyl halides and acyl
chlorides.

» Electrophilic Aromatic Substitution: The pyridine ring can undergo electrophilic substitution
reactions, although it is generally less reactive than benzene. The position of substitution will
be directed by the existing substituents.

e Reactions of the Vinyl Group: The vinyl group is expected to undergo typical alkene
reactions, including:
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[e]

Hydrogenation: Catalytic hydrogenation will reduce the vinyl group to an ethyl group. It is
important to note that under harsh conditions, the aromatic ring can also be reduced.

o Halogenation: Addition of halogens (e.g., Brz) across the double bond.
o Hydrohalogenation: Addition of hydrogen halides (e.g., HBr) following Markovnikov's rule.

o Polymerization: The vinyl group can participate in free-radical or transition-metal-catalyzed
polymerization.

o Cross-coupling reactions: The vinyl group can potentially participate in Heck or Suzuki
couplings.
Proposed Synthetic Route and Experimental
Protocol

A plausible and efficient method for the synthesis of 2-Vinyl-5,6,7,8-tetrahydroquinoline is the
Wittig reaction, starting from the readily available 5,6,7,8-tetrahydroquinoline-2-carbaldehyde.

[A1L71[8][91[10]

Synthetic Workflow
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Caption: Proposed synthetic workflow for 2-Vinyl-5,6,7,8-tetrahydroquinoline via the Wittig
reaction.

Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 5,6,7,8-Tetrahydroquinoline-2-carbaldehyde

This intermediate is not commercially available and would need to be synthesized, for instance,
via a Vilsmeier-Haack formylation of 5,6,7,8-tetrahydroquinoline.

Step 2: Preparation of the Wittig Reagent

e In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux
condenser, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 equivalents)
to anhydrous tetrahydrofuran (THF).
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e Cool the suspension to 0 °C in an ice bath.
e Slowly add a strong base, such as n-butyllithium (1.05 equivalents), dropwise while stirring.

» Allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of
the orange-red ylide indicates the successful preparation of the Wittig reagent.

Step 3: Wittig Olefination

Cool the solution of the Wittig reagent back to 0 °C.

e Dissolve 5,6,7,8-tetrahydroquinoline-2-carbaldehyde (1 equivalent) in anhydrous THF and
add it dropwise to the Wittig reagent solution.

 After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

e Upon completion, quench the reaction by the slow addition of water.
o Extract the aqueous layer with ethyl acetate (3 x 50 mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

Step 4: Purification

 Purify the crude product by column chromatography on silica gel, using a gradient of hexane
and ethyl acetate as the eluent, to afford 2-Vinyl-5,6,7,8-tetrahydroquinoline.

Predicted Spectroscopic Data

The following are predicted spectroscopic data for 2-Vinyl-5,6,7,8-tetrahydroquinoline, based
on the known spectra of 5,6,7,8-tetrahydroquinoline and related vinyl compounds.[2][11][12]
[13][14]
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Spectroscopic Data

Predicted Values

1H NMR (400 MHz, CDCls)

58.0-8.2 (d, 1H, H-8), 7.2-7.4 (d, 1H, H-4), 6.9-
7.1 (dd, 1H, H-3), 6.5-6.7 (dd, 1H, -CH=CHz),
5.8-6.0 (d, 1H, -CH=CH: trans), 5.3-5.5 (d, 1H, -
CH=CHz2 cis), 2.8-3.0 (t, 2H, H-5), 2.6-2.8 (t, 2H,
H-8), 1.8-2.0 (m, 4H, H-6, H-7) ppm.

13C NMR (100 MHz, CDCls)

8 155-157 (C-2), 145-147 (C-8a), 136-138 (-
CH=CHz), 135-137 (C-4), 128-130 (C-4a), 121-
123 (C-3), 115-117 (-CH=CHz), 32-34 (C-5), 28-
30 (C-8), 22-24 (C-6), 21-23 (C-7) ppm.

FT-IR (neat)

v 3080-3010 (C-H str, aromatic and vinyl), 2950-
2850 (C-H str, aliphatic), 1630-1610 (C=C str,
vinyl), 1590-1570 (C=C str, aromatic), 1480-
1450 (C-H bend, aliphatic), 990, 910 (C-H bend,

vinyl out-of-plane) cm~1,

Mass Spectrometry (EI)

miz (%): 159 (M*, 100), 158 (M+-H, 80), 144
(M*-CHs, 40), 130 (M*-CzHs, 60).

Potential Applications in Drug Discovery

The 2-Vinyl-5,6,7,8-tetrahydroquinoline scaffold holds promise for the development of novel

therapeutic agents. The tetrahydroquinoline moiety is a known pharmacophore, and the vinyl

group allows for the introduction of diverse functionalities that can modulate the biological

activity and pharmacokinetic properties of the molecule.

Hypothetical Sighaling Pathway Interaction
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Caption: Hypothetical signaling pathway modulation by a 2-Vinyl-5,6,7,8-tetrahydroquinoline
derivative.

Derivatives of this core could be synthesized and screened for activity against a variety of
biological targets, including G-protein coupled receptors (GPCRS), kinases, and other
enzymes. The ability to easily modify the vinyl group could be leveraged to create libraries of
compounds for high-throughput screening and structure-activity relationship (SAR) studies.

Conclusion

While experimental data on 2-Vinyl-5,6,7,8-tetrahydroquinoline is currently lacking, this
technical guide provides a comprehensive overview of its predicted properties, a plausible
synthetic route, and its potential applications. The combination of a privileged heterocyclic
scaffold with a reactive vinyl functional group makes this compound a promising, yet
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underexplored, building block for the synthesis of novel molecules with potential utility in drug
discovery and materials science. Further experimental investigation is warranted to validate the
predictions made in this guide and to fully explore the potential of this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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